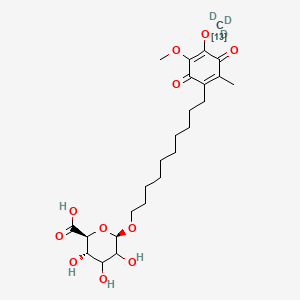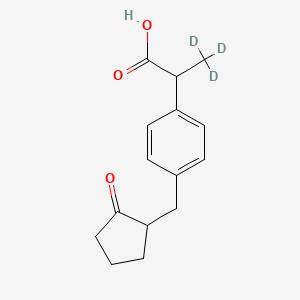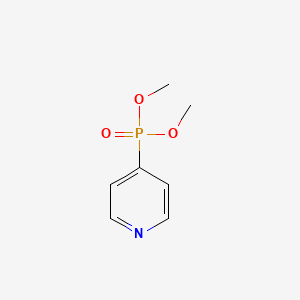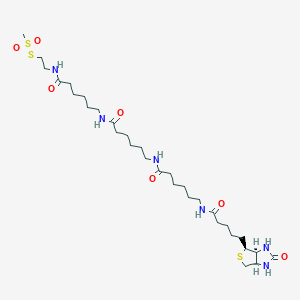
2-Propylphenol, isopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylphenol, isopropyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups This particular compound features a propyl group attached to a phenol ring, with an isopropyl group connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2-Propylphenol, isopropyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be derived from 2-Propylphenol, and the alkyl halide can be isopropyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propylphenol, isopropyl ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers are stable under reducing conditions and do not typically undergo reduction.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Strong acids like HI or HBr.
Major Products:
Oxidation: Formation of peroxides.
Substitution: Formation of 2-Propylphenol and isopropyl halide .
Scientific Research Applications
2-Propylphenol, isopropyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Studied for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of 2-Propylphenol, isopropyl ether involves its interaction with molecular targets such as enzymes and receptors. The ether linkage provides stability and resistance to metabolic degradation, allowing the compound to exert its effects over a prolonged period. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application and context of use .
Comparison with Similar Compounds
2-Isopropylphenol: Similar structure but lacks the ether linkage.
2-Propylphenol: Similar structure but lacks the isopropyl ether group.
Isopropyl methyl ether: Similar ether linkage but different alkyl groups.
Uniqueness: 2-Propylphenol, isopropyl ether is unique due to its combination of a phenolic group and an ether linkage, providing a balance of stability and reactivity. This makes it suitable for various applications where other ethers or phenols may not be as effective .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-propan-2-yloxy-2-propylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
InChI Key |
LEVJAFQJMRYDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)











